4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid
Description
4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a benzoic acid derivative featuring a substituted imidazolidinone moiety. This compound is of interest in medicinal chemistry due to its structural hybrid of a benzoic acid backbone and a heterocyclic imidazolidinone group, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-[(3-ethyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H16N2O3/c1-2-14-7-8-15(13(14)18)9-10-3-5-11(6-4-10)12(16)17/h3-6H,2,7-9H2,1H3,(H,16,17) |
InChI Key |
RJGWZRVSNQZYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C1=O)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the condensation of 3-ethyl-2-oxoimidazolidine with a benzoic acid derivative. One common method is the reaction of 3-ethyl-2-oxoimidazolidine with 4-chloromethylbenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylic position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several analogs, including esters, benzamides, and benzimidazoles. Below is a comparative analysis based on available evidence:
Key Observations:
The 2-oxoimidazolidine moiety may increase hydrogen-bonding capacity relative to unsubstituted imidazolidines or benzimidazoles .
Synthetic Strategies :
- Hydrolysis of ethyl esters (e.g., using NaOH followed by acetic acid pH adjustment ) is a plausible route to synthesize the target compound from its ester precursor.
- Purification methods, such as column chromatography with polar eluents (e.g., PE/EtOAc 3:7 ), are common across analogs.
Biological Relevance: Benzimidazole derivatives (e.g., compound 33 in ) are noted for enzyme inhibition (e.g., IDO1), suggesting that the target compound’s imidazolidinone group may also interact with biological targets .
Physicochemical Properties and Bioactivity
- Solubility : The carboxylic acid group likely improves aqueous solubility compared to ester analogs like Ethyl 4-(3-(2-hydroxyethyl)imidazolidin-1-yl)benzoate (logP ~2.5 inferred from MW 264.32 ).
- Metabolic Stability: The 2-oxo group in the imidazolidinone ring may enhance metabolic resistance relative to hydroxyethyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
